6-(2-Chloropropanoyl)cyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Chloropropanoyl)cyclohex-2-en-1-one is an organic compound with the molecular formula C9H11ClO2 It is a derivative of cyclohexenone, featuring a chloropropanoyl group attached to the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chloropropanoyl)cyclohex-2-en-1-one can be achieved through several methods. One common approach involves the reaction of cyclohex-2-en-1-one with 2-chloropropanoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-(2-Chloropropanoyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloropropanoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(2-Chloropropanoyl)cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(2-Chloropropanoyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins or other biomolecules, potentially altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
Cyclohex-2-en-1-one: A simpler analog without the chloropropanoyl group.
2-Chlorocyclohexanone: A related compound with a chlorine atom directly attached to the cyclohexanone ring.
2-Chloropropanoylcyclohexane: A similar compound with a saturated cyclohexane ring instead of a cyclohexene ring.
Uniqueness
6-(2-Chloropropanoyl)cyclohex-2-en-1-one is unique due to the presence of both a chloropropanoyl group and a cyclohexene ring.
Properties
CAS No. |
76430-36-9 |
---|---|
Molecular Formula |
C9H11ClO2 |
Molecular Weight |
186.63 g/mol |
IUPAC Name |
6-(2-chloropropanoyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C9H11ClO2/c1-6(10)9(12)7-4-2-3-5-8(7)11/h3,5-7H,2,4H2,1H3 |
InChI Key |
WXVWCAJUSWMMQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1CCC=CC1=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.